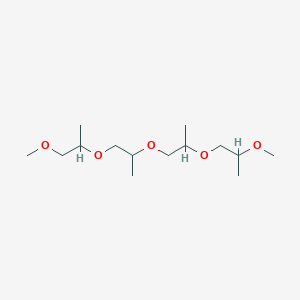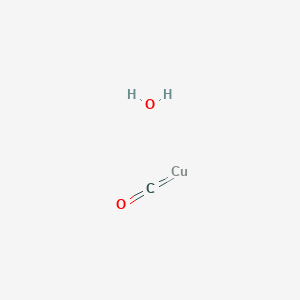
(Oxomethylidene)copper--water (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Oxomethylidene)copper–water (1/1) is a coordination compound that consists of a copper atom bonded to an oxomethylidene ligand and a water molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Oxomethylidene)copper–water (1/1) typically involves the reaction of a copper precursor with an oxomethylidene source in the presence of water. One common method is to react copper(II) sulfate with oxomethylidene in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of (Oxomethylidene)copper–water (1/1) may involve large-scale reactions using similar methods as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization and filtration are employed to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Oxomethylidene)copper–water (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxides and other oxidation products.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: The oxomethylidene ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines and amines.
Major Products Formed
The major products formed from these reactions include copper oxides, copper(I) complexes, and substituted copper complexes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Oxomethylidene)copper–water (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis reactions, including oxidation and reduction reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.
Industry: It is used in the production of fine chemicals and as a precursor for other copper-based compounds.
Wirkmechanismus
The mechanism of action of (Oxomethylidene)copper–water (1/1) involves its interaction with various molecular targets. In catalysis, the copper center facilitates electron transfer processes, enabling the oxidation or reduction of substrates. The oxomethylidene ligand plays a crucial role in stabilizing the copper center and enhancing its reactivity. In biological systems, the compound may generate reactive oxygen species that can damage microbial cell membranes, leading to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) sulfate: A common copper compound used in various applications, including agriculture and chemistry.
Copper(I) chloride: Known for its use in organic synthesis and as a catalyst.
Copper(II) oxide: Used in catalysis and as a pigment.
Uniqueness
(Oxomethylidene)copper–water (1/1) is unique due to the presence of the oxomethylidene ligand, which imparts distinct chemical properties and reactivity compared to other copper compounds. Its ability to form stable complexes with water and other ligands makes it versatile for various applications.
Eigenschaften
CAS-Nummer |
114572-23-5 |
|---|---|
Molekularformel |
CH2CuO2 |
Molekulargewicht |
109.57 g/mol |
InChI |
InChI=1S/CO.Cu.H2O/c1-2;;/h;;1H2 |
InChI-Schlüssel |
SLRLEBISNACIMM-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)=[Cu].O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole](/img/structure/B14306799.png)
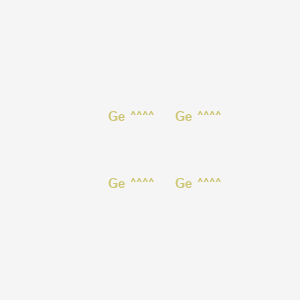

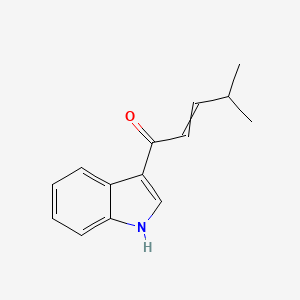
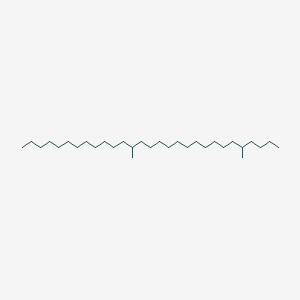
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)

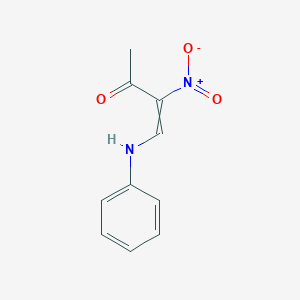
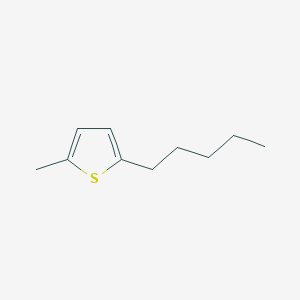
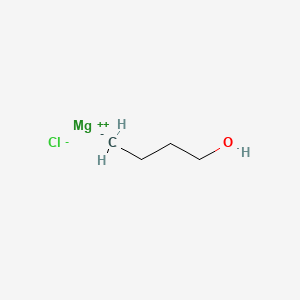
![7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one](/img/structure/B14306859.png)
![1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-](/img/structure/B14306870.png)
